1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, a triazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, a 3-chlorobenzylamine derivative can be reacted with a suitable electrophile to form the azetidine ring.
Introduction of the Sulfonyl Group: The 3-chlorobenzyl group can be sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides in the presence of a base like pyridine.
Triazole Formation: The triazole ring is typically formed via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling with Pyrrolidinone: The final step involves coupling the triazole-azetidine intermediate with a pyrrolidinone derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfonyl group or other reactive sites using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the biological activity of sulfonyl-azetidine-triazole derivatives, including their potential as antimicrobial or anticancer agents.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions involving its functional groups.
Industrial Chemistry: It may be used as a precursor in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions. The azetidine and pyrrolidinone rings can provide structural rigidity and influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one: This compound is unique due to its specific combination of functional groups.
1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.
1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[1-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3S/c18-14-4-1-3-13(7-14)12-27(25,26)22-10-16(11-22)23-9-15(19-20-23)8-21-6-2-5-17(21)24/h1,3-4,7,9,16H,2,5-6,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTOVRLPDDAEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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